molecular formula C21H25ClN2O3S B11233746 1-[(4-chlorobenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-3-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-3-carboxamide

Cat. No.: B11233746
M. Wt: 421.0 g/mol
InChI Key: DILWWQMMYFGPDA-UHFFFAOYSA-N
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Description

1-[(4-chlorobenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorobenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a series of reactions, including nucleophilic substitution and cyclization reactions. The sulfonyl group is introduced through sulfonylation reactions, often using reagents such as sulfonyl chlorides. The final step involves the formation of the carboxamide group through amidation reactions, typically using amines and carboxylic acids under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorobenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[(4-chlorobenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-[(4-chlorobenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-chlorobenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H25ClN2O3S

Molecular Weight

421.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(2-phenylethyl)piperidine-3-carboxamide

InChI

InChI=1S/C21H25ClN2O3S/c22-20-10-8-18(9-11-20)16-28(26,27)24-14-4-7-19(15-24)21(25)23-13-12-17-5-2-1-3-6-17/h1-3,5-6,8-11,19H,4,7,12-16H2,(H,23,25)

InChI Key

DILWWQMMYFGPDA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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